molecular formula C10H11BrO B15335795 3-(2-Bromophenyl)cyclobutanol

3-(2-Bromophenyl)cyclobutanol

Cat. No.: B15335795
M. Wt: 227.10 g/mol
InChI Key: HWBZNDMQUJSKLL-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)cyclobutanol is a chemical compound of interest in organic synthesis and pharmaceutical research, particularly as a building block for more complex molecules. The cyclobutane ring introduces significant steric strain, which can be exploited to influence the biological activity and metabolic stability of resulting compounds . As a brominated aryl cyclobutanol, it serves as a versatile synthetic intermediate; the bromophenyl moiety allows for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, while the cyclobutanol group can be utilized in ring-expansion or as a handle for further derivatization . This makes it a valuable scaffold in medicinal chemistry for the development of potential therapeutic agents. Researchers utilize this and related structures in the exploration of new bioactive molecules, including those with antifungal properties, as suggested by studies on similar β-ketoenol compounds containing bromophenyl groups . The compound must be handled by trained professionals in a controlled laboratory setting. It is intended for research and further manufacturing applications only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(2-bromophenyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBZNDMQUJSKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

  • Starting Material Preparation : A pyrrolidine derivative substituted with a 2-bromophenyl group is synthesized via nucleophilic aromatic substitution or cross-coupling.
  • Iodonitrene Generation : Treatment with iodine (I₂) and ammonium hydroxide (NH₄OH) under anhydrous conditions generates iodonitrene in situ.
  • 1,1-Diazene Formation : The pyrrolidine reacts with iodonitrene to form a 1,1-diazene intermediate, which undergoes stereospecific C–N bond cleavage.
  • Cyclobutane Formation : The resulting 1,4-biradical undergoes rapid C–C bond formation, yielding the cyclobutane ring. Hydrolysis of intermediate species introduces the hydroxyl group, completing the synthesis.

Critical Parameters :

  • Temperature: Reactions proceed optimally at –20°C to 0°C to minimize biradical fragmentation.
  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances intermediate stability.
  • Catalyst: No external catalyst is required, but rigorous exclusion of oxygen is essential.

Yield : Reported cyclobutane yields from analogous pyrrolidine systems range from 45% to 68%, with enantiomeric excess (ee) exceeding 90% for stereocontracted products.

The Suzuki–Miyaura coupling, adapted from methods in, enables the introduction of the 2-bromophenyl group to a preformed cyclobutanol scaffold. This two-step strategy separates ring formation from aryl functionalization, enhancing modularity.

Synthetic Protocol

  • Cyclobutanol Boronic Ester Synthesis :
    • A cyclobutanol derivative bearing a boronic ester group is prepared via lithiation-borylation. For example, treatment of cyclobutanone with bis(pinacolato)diboron (B₂pin₂) in the presence of copper(I) iodide (CuI) and lithium methoxide (LiOMe) yields 3-borylated cyclobutanol.
  • Cross-Coupling with 2-Bromoiodobenzene :
    • The boronic ester undergoes palladium-catalyzed coupling with 2-bromoiodobenzene. Catalytic systems such as Pd₂(dba)₃ and P(o-tolyl)₃ facilitate transmetalation and reductive elimination.

Reaction Conditions :

  • Temperature: 60–80°C in THF or dioxane.
  • Base: Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) to stabilize intermediates.
  • Catalyst Loading: 1–5 mol% Pd₂(dba)₃ with 2–10 mol% phosphine ligand.

Yield : Cross-coupled products achieve yields of 70–85%, with purification via silica gel chromatography.

Functional Group Interconversion Strategies

Oxidation of 3-(2-Bromophenyl)cyclobutanone

Cyclobutanones serve as precursors to cyclobutanols via ketone reduction. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol reduces the ketone to the secondary alcohol.

Optimization :

  • Solvent: Ethanol or methanol for NaBH₄; diethyl ether for LiAlH₄.
  • Temperature: 0°C to room temperature.
  • Yield: 80–95% after recrystallization.

Hydrolysis of 3-(2-Bromophenyl)cyclobutyl Esters

Esters such as 3-(2-Bromophenyl)cyclobutyl acetate undergo basic hydrolysis (e.g., NaOH in H₂O/THF) to yield the alcohol.

Conditions :

  • Base: 2–5 M NaOH.
  • Temperature: Reflux at 80°C.
  • Yield: 75–90%.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Yield (%) Scalability Advantages Limitations
Pyrrolidine Contraction Substituted pyrrolidines I₂, NH₄OH 45–68 Moderate Stereoselectivity; minimal byproducts Requires specialized precursors
Suzuki–Miyaura Coupling Cyclobutanol boronic ester Pd₂(dba)₃, P(o-tolyl)₃ 70–85 High Modular; tolerates diverse aryl groups Boronic ester synthesis adds steps
Ketone Reduction 3-(2-Bromophenyl)cyclobutanone NaBH₄, LiAlH₄ 80–95 High High yield; simple conditions Requires preformed ketone

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromophenyl)cyclobutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of cyclobutanol derivatives.

  • Substitution: Generation of various substituted phenylcyclobutanol derivatives.

Scientific Research Applications

3-(2-Bromophenyl)cyclobutanol has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

3-(2-Bromophenyl)cyclobutanol is compared with other similar compounds, such as 3-(3-Bromophenyl)cyclobutanol and 3-(4-Bromophenyl)cyclobutanol. These compounds differ in the position of the bromine atom on the phenyl ring, which can influence their chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-(2-Bromophenyl)cyclobutanol with structurally related cyclobutanol and cyclobutanamine derivatives:

Compound Name Substituent Position Functional Group Key Properties/Applications Reference(s)
3-(2-Bromophenyl)cyclobutanol 3-(ortho-BrPh) -OH Prone to acid-catalyzed rearrangements (e.g., tetralone formation); steric hindrance at ortho position affects reactivity .
cis-3-(4-Bromophenyl)cyclobutanol 3-(para-BrPh) -OH Higher symmetry reduces steric strain; commercial availability (3 suppliers) suggests broader utility in medicinal chemistry .
3-(3-Bromophenyl)cyclobutanamine 3-(meta-Bromophenyl) -NH₂ Amine group enhances basicity and hydrogen-bonding capacity; potential precursor for bioactive molecules .
1-(2-Bromophenyl)-3,3-diphenylcyclobutanol (1a) 1-(ortho-BrPh), 3,3-diphenyl -OH Bulkier substituents increase steric hindrance, limiting rearrangement pathways; used in mechanistic studies of cyclobutanone reactivity .

Stereochemical Considerations

  • Cis vs. Trans Isomerism: For 3-(4-bromophenyl)cyclobutanol, the cis isomer (hydroxyl and para-bromophenyl on the same face) exhibits distinct solubility and melting points compared to the trans isomer. However, stereochemical data for 3-(2-bromophenyl)cyclobutanol remains unspecified in the literature .
  • Synthesis Challenges: The ortho-bromophenyl group in 3-(2-Bromophenyl)cyclobutanol introduces steric constraints, complicating synthetic routes compared to para-substituted analogs .

Research Findings and Data

Physical Properties

Property 3-(2-Bromophenyl)cyclobutanol cis-3-(4-Bromophenyl)cyclobutanol
Melting Point Not reported 118–120°C (literature)
Solubility Low in polar solvents Moderate in DMSO
Stability Sensitive to acid Stable under ambient conditions

Biological Activity

3-(2-Bromophenyl)cyclobutanol is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}BrO
  • Molecular Weight : 227.10 g/mol
  • Structure : The compound features a cyclobutane ring substituted with a 2-bromophenyl group and a hydroxyl group, which contributes to its unique reactivity and biological interactions.

The biological activity of 3-(2-Bromophenyl)cyclobutanol is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the bromine atom enhances its electronic properties, allowing it to modulate enzyme activities through:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins.
  • π-π Interactions : The aromatic bromophenyl moiety can engage in π-π stacking interactions, influencing the binding affinity to various biological targets.

Antinociceptive and Anti-inflammatory Effects

Research indicates that compounds structurally similar to 3-(2-Bromophenyl)cyclobutanol exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties in rodent models. For instance, studies have shown that certain analogs can inhibit fatty acid-binding proteins (FABPs), which are involved in pain signaling pathways .

  • Case Study : A study investigating the SAR (structure-activity relationship) of related compounds found that specific substitutions on the cyclobutane ring could enhance binding affinity to FABP5, leading to improved anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the structure of cyclobutanol derivatives can significantly impact their biological activity. For example:

CompoundKi Value (μM)Biological Activity
3-(2-Bromophenyl)cyclobutanolTBDAntinociceptive
3-(4-Bromophenyl)cyclobutanol0.81Anti-inflammatory
3-(4-Chlorophenyl)cyclobutanolTBDPotentially similar

These findings suggest that the presence of halogen atoms (like bromine or chlorine) can modulate the compound's pharmacological profile by altering its binding interactions.

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